molecular formula C3H7NaO3S3 B039975 Unithiol CAS No. 4076-02-2

Unithiol

Cat. No.: B039975
CAS No.: 4076-02-2
M. Wt: 210.3 g/mol
InChI Key: FGGPAWQCCGEWTJ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Unithiol, also known as 2,3-dimercaptopropane-1-sulfonate, primarily targets metallo-β-lactamases , a class of enzymes produced by certain bacteria . These enzymes are responsible for the bacterial resistance to β-lactam antibiotics, which are widely used antibacterial drugs .

Mode of Action

This compound acts as a competitive inhibitor of these metallo-β-lactamases . Specifically, it inhibits the hydrolysis of meropenem, a carbapenem antibiotic, by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 show that the thiol group of this compound is located between zinc cations of the active site, occupying the same place as the catalytic hydroxide anion in the enzyme-substrate complex .

Biochemical Pathways

The inhibition of metallo-β-lactamases by this compound affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, this compound prevents the inactivation of β-lactam antibiotics, thereby enhancing their antibacterial efficacy .

Pharmacokinetics

This transformation can affect the pharmacokinetics and bioavailability of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of metallo-β-lactamases, which leads to the prevention of β-lactam antibiotic hydrolysis . This inhibition enhances the effectiveness of β-lactam antibiotics against bacteria that produce these enzymes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thiol groups in this compound are relatively stable but become increasingly subject to oxidation under alkaline conditions (pH >7) . Additionally, the transformation of this compound into its disulfide derivatives in the body can affect its action . Therefore, factors such as pH and metabolic processes can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Unithiol plays a significant role in biochemical reactions, particularly in the formation of complexes with numerous metals . The compound’s thiol groups contribute antioxidant activity under certain conditions . This compound has also been found to inhibit natural metallo-β-lactamases, enzymes that are produced by certain bacteria .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the activity of metallo-β-lactamases in carbapenem-resistant K. pneumoniae and P. aeruginosa bacterial strains .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a competitive inhibitor of meropenem hydrolysis by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 have been obtained using QM/MM modeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a case report documented a man who developed fixed drug eruption during treatment with this compound for mercury poisoning .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in vivo experiments in small animal models have demonstrated that this compound can prevent local tissue damage and death caused by a certain viper species .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a chelating agent, forming complexes with various heavy metals .

Transport and Distribution

Given its water solubility , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.

Preparation Methods

Unithiol can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimercaptopropanol with sodium sulfite under controlled conditions. The reaction typically requires a basic environment and moderate temperatures to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in reactors, followed by purification steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Unithiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The thiol groups in this compound are relatively stable but can become subject to oxidation under alkaline conditions (pH >7). In addition to their role in the formation of complexes with numerous metals, the vicinal thiol groups contribute antioxidant activity under certain conditions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various metal complexes and oxidized forms of this compound .

Scientific Research Applications

Unithiol has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal-binding properties and to develop new metal-based drugs. In biology, this compound is used to investigate the effects of heavy metal toxicity and to develop treatments for metal poisoning. In medicine, this compound is used as an antidote for heavy metal poisoning and as an adjunct to hemodialysis in patients with renal failure due to mercury salts . In industry, this compound is used in the treatment of industrial waste containing heavy metals and in the recovery of precious metals from ores .

Comparison with Similar Compounds

Unithiol is often compared with other chelating agents like dimercaprol and succimer this compound is more water-soluble and has a lower toxicity profile compared to dimercaprol While succimer is effective in treating lead poisoning, this compound has a broader range of applications, including the treatment of mercury and arsenic poisoning . These unique properties make this compound a versatile and valuable compound in various fields.

Properties

IUPAC Name

sodium;2,3-bis(sulfanyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGPAWQCCGEWTJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-61-3 (parent cpd)
Record name Unithiol
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DSSTOX Substance ID

DTXSID40958410
Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name 2,3-Dimercapto-1-propanesulfonic acid sodium salt
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CAS No.

4076-02-2, 37260-06-3
Record name Unithiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-bis(sulfanyl)propane-1-sulfonate
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Record name Sodium 2,3-dimercaptopropanesulphonate
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Record name SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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